molecular formula C18H16BrN3O3S B3581375 3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B3581375
M. Wt: 434.3 g/mol
InChI Key: FXLOLBAYUFAFTA-UHFFFAOYSA-N
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Description

3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a bromobenzoyl group attached to a piperazine ring, which is further connected to a benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromobenzoyl Intermediate: The bromobenzoyl group is introduced by reacting bromobenzoyl chloride with piperazine under controlled conditions.

    Coupling with Benzisothiazole: The bromobenzoyl-piperazine intermediate is then coupled with a benzisothiazole derivative in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
  • 3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1-(3-PYRIDYLMETHYL)-2-PYRROLIDINONE

Uniqueness

3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-bromophenyl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S/c19-14-7-5-13(6-8-14)18(23)22-11-9-21(10-12-22)17-15-3-1-2-4-16(15)26(24,25)20-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLOLBAYUFAFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
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3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
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3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
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3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
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3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
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3-[4-(4-BROMOBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

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